2-[(3-Cyano-propyl)-(toluene-4-sulfonyl)-amino]-benzoic acid methyl ester
Description
This compound is a benzoic acid methyl ester derivative featuring a sulfonamide linkage between a 3-cyano-propyl group and a toluene-4-sulfonyl moiety. The cyano group confers electron-withdrawing properties, influencing its reactivity and solubility.
Properties
IUPAC Name |
methyl 2-[3-cyanopropyl-(4-methylphenyl)sulfonylamino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S/c1-15-9-11-16(12-10-15)26(23,24)21(14-6-5-13-20)18-8-4-3-7-17(18)19(22)25-2/h3-4,7-12H,5-6,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWWABXVTNCTBPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CCCC#N)C2=CC=CC=C2C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Cyano-propyl)-(toluene-4-sulfonyl)-amino]-benzoic acid methyl ester typically involves multi-step organic reactions. The process often starts with the formation of the toluene-4-sulfonyl amino group, followed by the introduction of the 3-cyano-propyl group. The final step involves esterification to form the benzoic acid methyl ester. Reaction conditions such as temperature, pH, and the use of catalysts are crucial in optimizing the yield and purity of the compound.
Industrial Production Methods
In industrial settings, the production methods are scaled up with a focus on cost-efficiency and sustainability. This might involve continuous flow reactors and the use of green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
2-[(3-Cyano-propyl)-(toluene-4-sulfonyl)-amino]-benzoic acid methyl ester undergoes a variety of chemical reactions, including:
Oxidation: This reaction can alter the functional groups within the compound, potentially leading to the formation of different products.
Reduction: Under reducing conditions, specific bonds within the compound can be selectively reduced.
Substitution: Nucleophilic or electrophilic substitution reactions can replace certain groups within the molecule, leading to diverse derivatives.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and time are critical for achieving desired products.
Major Products Formed
The major products from these reactions depend on the specific reagents and conditions used. For instance, oxidation might yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can generate a wide array of functionalized derivatives.
Scientific Research Applications
2-[(3-Cyano-propyl)-(toluene-4-sulfonyl)-amino]-benzoic acid methyl ester finds applications across several fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects and mechanisms of action.
Industry: Utilized in the manufacture of specialty chemicals and materials, such as dyes and coatings.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets. These interactions can trigger pathways that influence various biochemical processes. For example, binding to enzymes or receptors can modulate their activity, leading to changes in cellular functions. The exact pathways involved depend on the specific context and application of the compound.
Comparison with Similar Compounds
Core Structural Variations
The compound’s closest analogs differ in substituents on the amino group or benzoic acid core:
Physicochemical Properties
- Solubility: The cyano group enhances polarity compared to ethoxycarbonyl analogs, improving solubility in polar solvents (e.g., acetonitrile, methanol). However, the methyl ester reduces aqueous solubility relative to free acids.
- Stability: The electron-withdrawing cyano group may increase hydrolytic stability of the sulfonamide bond compared to esters with electron-donating substituents.
Agrochemical Potential
- Sulfonamide-containing compounds like metsulfuron methyl ester () act as herbicides via enzyme inhibition . The target compound’s sulfonamide group and ester functionality suggest similar agrochemical applications, though activity depends on substituent effects.
- The chloro-substituted analog () highlights the role of halogenation in enhancing bioactivity but also toxicity .
Pharmaceutical Analogies
- Benzimidazole derivatives () such as lansoprazole () demonstrate proton pump inhibitor activity . While the target compound lacks a benzimidazole ring, its sulfonamide group could enable interactions with biological targets like enzymes or receptors.
Biological Activity
The compound 2-[(3-Cyano-propyl)-(toluene-4-sulfonyl)-amino]-benzoic acid methyl ester , also known as methyl 2-(N-(3-cyanopropyl)-4-methylphenylsulfonamido)benzoate, has garnered attention in the field of medicinal chemistry due to its potential biological activities. With a molecular formula of C19H20N2O4S and a molar mass of 372.44 g/mol, this compound's structure suggests possible interactions with various biological targets, making it a subject of interest for further research.
| Property | Value |
|---|---|
| Molecular Formula | C19H20N2O4S |
| CAS Number | 105895-93-0 |
| Molar Mass | 372.44 g/mol |
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that certain derivatives demonstrate IC50 values in the low micromolar range against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. The anticancer activity is often attributed to the inhibition of key enzymes involved in cell proliferation and survival pathways.
Case Study:
In a comparative study, a derivative of benzoic acid showed an IC50 value of approximately 5.85 µM against cancer cell lines, indicating promising inhibitory effects that warrant further exploration of structural analogs like the compound .
Cholinesterase Inhibition
Another area of interest is the compound's potential as a cholinesterase inhibitor. This activity is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's disease. The inhibition of acetylcholinesterase (AChE) by related compounds has been documented, with some exhibiting K_i values as low as 13.62 nM, suggesting that modifications in the sulfonamide group could enhance inhibitory potency .
The proposed mechanism for the biological activity of this compound involves interaction with specific enzymes and receptors:
- Enzyme Inhibition : By binding to active sites on target enzymes like AChE or CDK9, these compounds can prevent substrate binding, leading to reduced enzyme activity.
- Cell Cycle Interference : Compounds may disrupt normal cell cycle progression in cancer cells, leading to apoptosis or senescence.
Comparative Analysis
A comparison of various derivatives reveals that structural modifications significantly influence biological activity. For instance, the introduction of different substituents on the benzoic acid moiety can enhance anticancer properties or alter cholinesterase inhibition profiles.
| Compound Name | IC50 (µM) | Activity Type |
|---|---|---|
| Methyl 2-(N-(3-cyanopropyl)-4-methylphenylsulfonamido)benzoate | 5.85 | Anticancer |
| Benzylaminobenzoic acid | 7.49 | Cholinesterase Inhibition |
| Dimethoxy-N-(2,3,4-trimethoxybenzylidene)aniline | 13.62 | Cholinesterase Inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
